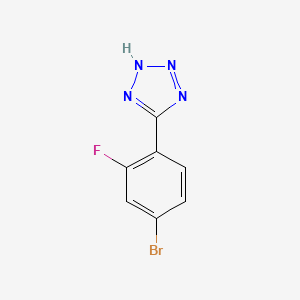

5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Description

Propriétés

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNRPKDPUSJSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(4-Bromo-2-fluorophenyl)-2H-tetrazole is an organic compound characterized by its unique tetrazole ring and phenyl group, which is substituted with bromine and fluorine atoms. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a modulator of various biological pathways.

- Molecular Formula : C₈H₇BrN₄

- Molecular Weight : Approximately 225.05 g/mol

- Structure : The presence of halogen substituents (bromine and fluorine) contributes to its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry.

Biological Activity

Research indicates that compounds containing tetrazole rings, including this compound, exhibit significant biological activity. Notably, this compound has been studied for its interactions with G protein-coupled receptors (GPCRs), particularly GPR-119, which plays a role in metabolic processes. Preliminary studies suggest that it may influence metabolic pathways, potentially offering therapeutic applications for metabolic disorders.

Potential Therapeutic Applications

- Metabolic Modulation : Initial findings suggest that this compound may act as a modulator of GPR-119, which is involved in glucose metabolism and insulin secretion.

- Anti-inflammatory and Analgesic Properties : Compounds with tetrazole moieties are often explored for their anti-inflammatory effects, indicating potential applications in pain management and inflammatory diseases.

- Antimicrobial Activity : Similar tetrazole derivatives have shown promise in antimicrobial assays, suggesting that this compound might possess similar properties .

Case Studies and Experimental Results

A variety of studies have evaluated the biological activity of tetrazole compounds:

- In Silico Studies : Computational approaches have been employed to evaluate the binding affinity of this compound with target proteins. These studies indicate favorable interactions that could lead to effective drug candidates against diseases like tuberculosis .

- Antihypertensive Activity : Research on related tetrazole compounds has demonstrated significant antihypertensive effects, suggesting that derivatives of this compound could be explored for cardiovascular applications .

Comparative Analysis

A comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Similarity Score |

|---|---|

| 5-(4-Bromophenyl)-1H-tetrazole | 0.94 |

| 5-(3-bromo-4-fluorophenyl)-2H-tetrazole | 0.86 |

| 5-(4-Chlorophenyl)-1H-tetrazole | 0.75 |

| 4-(1H-Tetrazol-5-yl)benzoic acid | 0.69 |

| 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | 0.64 |

These compounds share structural features but differ in their substituents, leading to variations in biological activity and chemical reactivity.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(4-Bromo-2-fluorophenyl)-2H-tetrazole is explored for its potential as a pharmacophore in drug development. The tetrazole moiety can mimic carboxylate groups, enhancing binding affinity to biological targets. Notably, research indicates that this compound exhibits antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : It has been evaluated for its efficacy against cancer cell lines, showing promising results in inhibiting tumor growth .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki coupling), makes it valuable in constructing diverse chemical architectures .

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine enhance lipophilicity | Antimicrobial and anticancer properties |

| 5-(4-Chloro-benzyl)-2H-tetrazole | Chlorine enhances binding affinity | Antimicrobial properties |

| 5-(4-Methyl-benzyl)-2H-tetrazole | Methyl group influences reactivity | Limited biological activity |

| 5-(Phenyl)-2H-tetrazole | Basic structure without additional substituents | General tetrazole activity |

This comparison highlights the unique aspects of this compound while situating it within the broader context of related compounds.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests, revealing promising results comparable to standard antibiotics . -

Anticancer Activity Investigation :

In another study focusing on cancer treatment, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated that certain derivatives displayed IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Comparaison Avec Des Composés Similaires

Substituent Effects on Halogenated Phenyl Tetrazoles

Halogen substituents (e.g., Cl, Br, I, F) on the phenyl ring significantly alter physicochemical and biological properties. Below is a comparison with structurally analogous compounds:

Key Observations :

- Melting Points : Bromine and iodine substituents increase melting points due to enhanced molecular weight and van der Waals interactions. The methyl group (in 5-(4-Methylphenyl)-2H-tetrazole) drastically reduces the melting point, highlighting the role of steric effects over halogen-based polarity .

- Biological Activity: Fluorophenyl derivatives (e.g., 5-(4-Fluorophenyl)-2H-tetrazole) exhibit notable antinociceptive activity, while brominated analogs like the target compound may offer improved metabolic stability due to slower enzymatic dehalogenation .

Structural Analogues with Heterocyclic Modifications

Replacing the tetrazole ring with other heterocycles or modifying substituent positions alters functionality:

- 5-(5-Bromo-2-fluorophenyl)-1H-1,2,4-triazole-3-thiol : This compound features a triazole-thiol group instead of tetrazole. The thiol group enhances metal-binding capacity, making it suitable for catalytic or coordination chemistry applications. However, the tetrazole ring in the target compound provides higher nitrogen content, which is advantageous in energetic materials .

- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide : Incorporation of an oxadiazole ring and piperidine moiety improves binding affinity to tuberculosis-related enzymes compared to simpler tetrazole derivatives .

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, and how can purity be ensured?

The synthesis typically involves multi-step protocols, such as cycloaddition reactions between nitriles and sodium azide under acidic conditions. A common approach includes:

- Reacting 4-bromo-2-fluorobenzonitrile with NaN₃ in the presence of ZnBr₂ or NH₄Cl in DMF at 100–120°C for 12–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures . Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency.

Q. Which spectroscopic techniques are critical for characterizing this tetrazole derivative?

Key methods include:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .

- IR Spectroscopy : Confirm tetrazole ring presence (N–H stretch ~3200 cm⁻¹; C=N absorption ~1600 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.97 for C₇H₄BrFN₄) .

Q. How does the bromo-fluorophenyl substituent influence the compound’s stability under varying pH conditions?

Stability studies in buffered solutions (pH 1–10) show:

- Acidic conditions (pH < 3) : Tetrazole ring protonation increases solubility but may lead to decomposition above 60°C.

- Alkaline conditions (pH > 8) : Hydrolysis of the tetrazole ring occurs, forming amide byproducts. Stability is monitored via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS .

Advanced Research Questions

Q. How can crystallographic challenges during X-ray refinement of this compound be resolved?

Challenges include:

- Disorder in the bromo-fluorophenyl group : Use SHELXL’s PART instruction to model alternative positions .

- Weak diffraction due to small crystal size : Optimize data collection with synchrotron radiation (λ = 0.7–1.0 Å) and apply TWINABS for scaling .

- Validation : Check Rint (<5%) and Flack parameter for chirality confirmation .

Q. What mechanistic insights explain unexpected byproducts in cross-dehydrogenative coupling (CDC) reactions involving this tetrazole?

In CDC reactions with ethers or alcohols, competing oxidation pathways may occur:

- Benzylic oxidation : The bromo-fluorophenyl group’s electron-withdrawing effect stabilizes radical intermediates, leading to carbonyl formation (e.g., ketones) .

- Mitigation : Use stoichiometric DDQ or TEMPO to suppress over-oxidation .

Q. How do structural analogs of this compound compare in biological activity?

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from:

- Dynamic proton exchange : Use variable-temperature NMR (25–60°C) to observe coalescence .

- Residual dipolar coupling (RDC) : Perform experiments in aligned media (e.g., Pf1 phage) to clarify spatial relationships .

Methodological Guidance

- Synthetic Optimization : Use design of experiments (DoE) to screen catalysts (e.g., ZnBr₂ vs. NH₄Cl) and reaction times .

- Data Analysis : Employ multivariate statistics (PCA or PLS) to correlate spectral data with bioactivity .

- Crystallography : Refine SHELXL parameters (e.g., SIMU and DELU restraints) to handle thermal motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.